4-(Cyclopropylamino)butan-1-ol;hydrochloride

Description

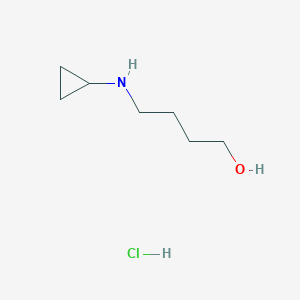

4-(Cyclopropylamino)butan-1-ol hydrochloride is a secondary amine derivative characterized by a four-carbon butanol backbone substituted with a cyclopropylamino group (-NH-C₃H₅) and a hydrochloride salt. The cyclopropyl group imparts unique steric and electronic properties, enhancing metabolic stability and influencing reactivity in synthetic pathways. This compound is primarily utilized in medicinal chemistry as a building block for synthesizing more complex molecules, such as piperazine derivatives and pharmacologically active agents .

Properties

IUPAC Name |

4-(cyclopropylamino)butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c9-6-2-1-5-8-7-3-4-7;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGRXTQDMAJWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)butan-1-ol;hydrochloride typically involves the reaction of cyclopropylamine with butan-1-ol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and filtration to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)butan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

4-(Cyclopropylamino)butan-1-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)butan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of protein function, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs with Cyclopropylamino Groups

3-(Cyclopropylamino)-1λ⁶-thiolane-1,1-dione Hydrochloride

- Molecular Formula : C₁₁H₁₆N₂O₄S·HCl .

- Key Features : Incorporates a sulfonyl group and a thiolane ring, enhancing electrophilicity for nucleophilic substitution reactions.

- Applications : Used in sulfonamide-based drug candidates for antimicrobial or antitumor activity .

Ethyl 2-(Cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate Hydrochloride

Functional Analogs with Hydrochloride Salts

4-Chloro-1-butanol

- Molecular Formula : C₄H₉ClO .

- Key Features : Chlorinated primary alcohol with simpler structure.

- Applications: Solvent or intermediate in organic synthesis; lacks the amine group, limiting its pharmacological utility compared to 4-(cyclopropylamino)butan-1-ol hydrochloride .

4-Amino-3-phenylbutyric Acid Hydrochloride

Hydrochloride Salts with Complex Backbones

1-(6-Chloro-2-methoxyacridin-9-yl)-4-(dibutylamino)butan-1-ol Hydrochloride

- Key Features: Acridine core (planar aromatic system) and dibutylamino group.

- Applications : DNA intercalation agents for antimalarial or anticancer therapies .

4-[(Cyclopropylamino)sulfonyl]benzenesulfonyl Chloride

Comparative Data Table

Research Findings and Trends

- Reactivity: Cyclopropylamino-containing compounds exhibit enhanced metabolic stability due to the strained cyclopropane ring, making them preferable in CNS drug design .

- Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug candidates .

- Structural Complexity: Thiazole and sulfonyl derivatives (e.g., –13) show broader pharmacological activity compared to simpler alcohols like 4-chloro-1-butanol .

Biological Activity

4-(Cyclopropylamino)butan-1-ol;hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound, a derivative of butanol, exhibits a range of biological activities that are critical for its evaluation as a pharmaceutical agent.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClN\O

- Molecular Weight : 165.65 g/mol

The cyclopropyl group in the structure contributes to the unique properties of the compound, influencing its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 mg/mL |

| Escherichia coli | 5 mg/mL |

| Pseudomonas aeruginosa | 4 mg/mL |

| Enterococcus faecalis | 3.5 mg/mL |

These findings suggest that the compound could be effective in treating infections caused by these pathogens, although further studies are required to elucidate the mechanism of action.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary in vitro studies indicate that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.

Case Study: In Vitro Analysis on Cancer Cell Lines

A study conducted on various cancer cell lines revealed:

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These results indicate a promising potential for the compound in cancer therapy, warranting further investigation into its efficacy and safety.

The precise mechanism by which this compound exerts its biological effects remains largely unknown. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular processes, leading to alterations in cell growth and apoptosis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent. Current research focuses on:

- Absorption : Studies suggest moderate oral bioavailability.

- Metabolism : The compound is likely metabolized in the liver.

- Excretion : Primarily excreted via renal pathways.

Toxicological assessments indicate that at therapeutic doses, the compound shows minimal adverse effects, but comprehensive toxicity studies are necessary to confirm safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.